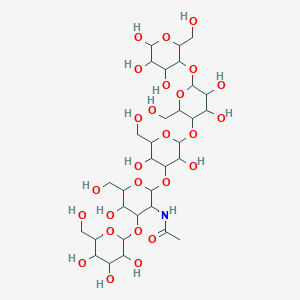

Globopentaose

Description

Structure

2D Structure

Properties

Molecular Formula |

C32H55NO26 |

|---|---|

Molecular Weight |

869.8 g/mol |

IUPAC Name |

N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO26/c1-7(39)33-13-26(58-30-21(47)17(43)14(40)8(2-34)53-30)15(41)9(3-35)52-29(13)59-27-16(42)10(4-36)54-32(23(27)49)57-25-12(6-38)55-31(22(48)19(25)45)56-24-11(5-37)51-28(50)20(46)18(24)44/h8-32,34-38,40-50H,2-6H2,1H3,(H,33,39) |

InChI Key |

UPMYJLDHPCCTMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Globopentaose

Identification and Characterization of Glycosyltransferases in Globopentaose Synthesis

The enzymatic construction of this compound (Gb5) and its derivatives is dependent on the coordinated action of several glycosyltransferases, each responsible for adding a specific sugar in a specific linkage. The core pathway begins with globotriaosylceramide (Gb3) and proceeds through globotetraosylceramide (Gb4) to finally yield this compound.

The critical, rate-limiting step in the formation of this compound is the conversion of its precursor, globotetraosylceramide (Gb4), to this compound (also known as SSEA-3). pnas.orgacs.org This reaction is catalyzed by the enzyme Beta-1,3-Galactosyltransferase 5 (B3GALT5). pnas.orguniprot.org B3GALT5 transfers a galactose residue from a UDP-galactose donor to the terminal N-acetylgalactosamine (GalNAc) of Gb4, forming a β1-3 glycosidic linkage. uniprot.org The expression of B3GALT5 is a determining factor for the cellular levels of this compound and its downstream derivatives, such as SSEA-4 and Globo-H. pnas.org This enzyme is a type II membrane-bound glycoprotein (B1211001) typically found in the Golgi apparatus. wikipedia.org In humans, B3GALT5 is encoded by the B3GALT5 gene and is considered the primary synthase for the stage-specific embryonic antigen-3 (SSEA-3), which is the carbohydrate portion of this compound. uniprot.orgwikipedia.org

While mammalian enzymes like B3GALT5 are the natural catalysts for this compound synthesis, microbial enzymes have been explored for in vitro and chemoenzymatic synthesis. acs.org A notable example is the glycosyltransferase LgtD from the bacterium Haemophilus influenzae. researchgate.net This enzyme is bifunctional, possessing both β1,3-N-acetylgalactosaminyltransferase and β1,3-galactosyltransferase activities. researchgate.net LgtD can catalyze the conversion of Gb4 to this compound. acs.orgresearchgate.net However, studies have shown that this galactosylation step is relatively slow and less efficient when compared to the activity of human B3GALT5. acs.orgnih.gov The yield of this compound using LgtD with sugar nucleotide regeneration systems has been reported to be in the range of 63-74%, which can be a bottleneck in large-scale production. acs.orgnih.gov In contrast, engineered human B3GALT5 has demonstrated higher efficiency, achieving a synthesis yield of 95% for the same conversion step. nih.gov

| Enzyme | Organism | Function | Efficiency Notes |

|---|---|---|---|

| Beta-1,3-Galactosyltransferase 5 (B3GALT5) | Human (Homo sapiens) | Catalyzes the transfer of Galactose to Gb4 to form Gb5 (SSEA-3). pnas.orguniprot.org | Key rate-limiting enzyme in vivo. acs.org Recombinant forms show high efficiency (~95% yield) in vitro. nih.gov |

| LgtD | Bacterium (Haemophilus influenzae) | Bifunctional; exhibits β1,3-galactosyltransferase activity to convert Gb4 to Gb5. researchgate.net | Less efficient than human B3GALT5; yields of 63-74% reported in chemoenzymatic synthesis. acs.orgnih.gov |

Once this compound (Gb5/SSEA-3) is formed, it can serve as a substrate for further modifications by other glycosyltransferases, leading to the synthesis of other important globo-series structures. pnas.org Key among these are the fucosyltransferases FUT1 and FUT2, which are α1,2-fucosyltransferases. nih.govmdpi.com These enzymes catalyze the addition of a fucose residue in an α1-2 linkage to the terminal galactose of this compound. embopress.org This fucosylation step converts this compound into Globo H, another significant cancer-associated antigen. pnas.orgnih.govnih.gov The expression levels of FUT1 and FUT2 can therefore dictate the amount of Globo H synthesized from the available this compound precursor. nih.gov Additionally, sialyltransferases like ST3Gal-II can act on this compound to add a sialic acid residue, forming SSEA-4. pnas.orgnih.gov

Sugar Nucleotide Metabolism and Regeneration Systems in Enzymatic Gb5 Synthesis

The enzymatic synthesis of this compound and other complex oligosaccharides is heavily reliant on a continuous supply of activated sugar donors, known as sugar nucleotides. scispace.com For this compound synthesis, the key sugar nucleotide is UDP-galactose (UDP-Gal), which is the donor substrate for B3GALT5. acs.org These sugar nucleotides are expensive to produce, and their accumulation as byproducts (e.g., UDP) can inhibit the glycosyltransferase enzymes. researchgate.net

| Enzyme | Abbreviation | Function in Cycle |

|---|---|---|

| β1,3-Galactosyltransferase | e.g., B3GALT5 | Transfers Gal from UDP-Gal to acceptor (e.g., Gb4), releasing UDP. |

| Pyruvate Kinase | PK | Regenerates UTP from UDP using phosphoenolpyruvate (B93156) (PEP). acs.orgresearchgate.net |

| Galactokinase | GalK | Phosphorylates Galactose to Galactose-1-Phosphate using ATP. researchgate.net |

| UDP-Galactose Pyrophosphorylase | GalU | Synthesizes UDP-Galactose from UTP and Galactose-1-Phosphate. researchgate.net |

Molecular and Cellular Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the molecular and cellular levels, primarily through the transcriptional control of the glycosyltransferase genes involved in the pathway. pnas.org The expression of B3GALT5, the gene encoding the key enzyme for this compound synthesis, is often altered in various physiological and pathological states, including cancer. pnas.org This regulation determines the amount of this compound and its derivatives present on the cell surface.

In breast cancer cells, for instance, the expression of B3GALT5 is linked to signaling pathways that control cell survival and proliferation. pnas.org Knockdown of B3GALT5 leads to a decrease in SSEA-3, SSEA-4, and Globo-H, which in turn can induce apoptosis by affecting the focal adhesion kinase (FAK) and Akt survival signaling pathways. pnas.orgnih.gov This indicates that the cellular machinery can modulate this compound levels to influence critical cellular processes like cell adhesion, migration, and resistance to cell death. pnas.org The regulation is complex and can also involve the coordinated expression of other genes in the globo-series pathway, such as FUT1 and FUT2, which are often positively correlated with each other in certain tissues. nih.gov

Advanced Synthetic Methodologies for Globopentaose and Analogues

Chemoenzymatic Synthesis Approaches for Globopentaose

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific glycosidic bond formations, combined with the versatility of chemical methods, to construct complex glycans. researchgate.netnih.gov This integrated approach has proven highly effective for producing this compound and its derivatives. researchgate.net Glycosyltransferases, in particular, are instrumental in these strategies as they catalyze glycosylation reactions with exceptional regio- and stereo-selectivity, often using unprotected sugar donors and acceptors. researchgate.net

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Overall Yield | 23–26% | Multi-enzyme cascade, 37°C, pH 7.5 | benchchem.com |

| Purity | >95% | Size-exclusion chromatography | benchchem.com |

| Scale | Multigram | 10 L bioreactor | benchchem.com |

| UDP-Gal Turnover Number (TON) | 1,200 | Phosphate-based regeneration system (GalK, PykF) | benchchem.com |

The efficiency of chemoenzymatic synthesis is highly dependent on the activity and stability of the enzymes used. nih.gov Biocatalytic cascades, which involve multiple consecutive enzymatic conversions in a single reaction vessel, have become more sophisticated through the use of engineered enzymes. nih.gov Initial enzymatic syntheses of this compound utilized the Haemophilus influenzae enzyme LgtD. core.ac.uknih.gov This enzyme was found to possess dual activity, acting as both a β1,3-N-acetylgalactosaminyltransferase to convert globotriaose (Gb3) to globotetraose (B1165421) (Gb4) and, subsequently, as a β1,3-galactosyltransferase to produce this compound (Gb5) from Gb4. nih.govdntb.gov.ua

However, the β1,3-galactosylation step catalyzed by LgtD was relatively slow and inefficient. acs.org To improve this critical step, researchers explored human galactosyltransferases and identified human β3GalT5 isozyme 1 (β3GalT5–1) as a more efficient catalyst. acs.org Further improvement was achieved through protein engineering. A site-specific alanine (B10760859) scan of β3GalT5–1 led to the identification of the S66A variant, which demonstrated a 10-fold greater efficiency than the microbial LgtD for synthesizing globo-series glycans. researchgate.net This highlights how enzyme evolution and engineering can overcome bottlenecks in biocatalytic cascades. nih.govrsc.org

| Enzyme | Organism of Origin | Key Characteristics | Source |

|---|---|---|---|

| LgtD | Haemophilus influenzae | Bifunctional (β1,3-GalNAcT and β1,3-GalT activity). The galactosylation step to form Gb5 is relatively inefficient. | nih.govacs.org |

| β3GalT5–1 (Wild-Type) | Human | More efficient in catalyzing the conversion of Gb4 to Gb5 compared to LgtD. | acs.org |

| β3GalT5–1 (S66A variant) | Engineered Human | Exhibits a 10-fold higher efficiency for globo-series glycan synthesis than LgtD. | researchgate.net |

The synthesis of highly complex glycoconjugates, such as the tumor-associated antigen Disialosyl globopentaosylceramide (DSGb5), often requires a sophisticated interplay of chemical and enzymatic steps. acs.org While enzymes excel at specific bond formations, chemical synthesis provides the flexibility to create core structures or install protecting groups to guide subsequent enzymatic modifications. nih.gov

An efficient chemoenzymatic synthesis of DSGb5 glycolipid illustrates this synergy. researchgate.netacs.org The core structure, a Gb5 pentasaccharide-sphingosine, was first assembled using chemical methods. acs.org This chemically synthesized precursor was then subjected to two sequential, enzyme-catalyzed sialylation reactions. The regio- and stereoselective addition of the two sialic acid residues was accomplished using α2,3-sialyltransferase Cst-I and α2,6-sialyltransferase ST6GalNAc5. researchgate.net This approach successfully overcame the challenge of narrow substrate specificity often observed with sialyltransferases when dealing with glycolipid substrates. acs.org This integrated strategy, combining the strengths of both chemical and enzymatic synthesis, provides a powerful toolbox for accessing complex and homogeneous glycoconjugates that are difficult to obtain from natural sources. acs.orgnih.gov

Chemical Synthesis Strategies for this compound and Related Glycans

While chemoenzymatic methods are powerful, purely chemical synthesis offers precise control over every step of glycan construction, allowing for the creation of structures that may not be accessible through enzymatic routes. benchchem.com However, the chemical synthesis of complex oligosaccharides like this compound is demanding, facing significant challenges in achieving stereoselectivity for the required glycosidic linkages. acs.org

Convergent synthesis strategies have been developed to improve the efficiency of assembling complex oligosaccharides. scispace.com These methods involve the independent synthesis of smaller fragments (e.g., disaccharides or trisaccharides) which are then coupled together at a later stage. researchgate.net This approach is often more efficient than a linear synthesis where the main chain is extended one monosaccharide at a time.

A key innovation in the chemical synthesis of this compound has been the development of a convergent and stereocontrolled [2 + 3] method. researchgate.netacs.org This strategy involves coupling a disaccharide unit with a trisaccharide unit. To ensure the exclusive formation of the desired β-anomeric linkage, a challenging stereochemical outcome, researchers have employed disaccharide oxazoline (B21484) donors. researchgate.netacs.org This methodology provides a streamlined assembly of the Gb5 pentasaccharide, addressing the common problem of low yields and the difficult separation of stereoisomers that can plague less controlled glycosylation reactions. acs.org

To address the laborious and time-consuming nature of manual oligosaccharide synthesis, automated glycan assembly (AGA) platforms have been developed. nih.gov These systems streamline the repetitive cycles of coupling and deprotection needed to build an oligosaccharide chain. nih.govnih.gov Automation can be performed on a solid support, where the growing glycan is anchored to a resin, or in solution phase with product purification accomplished by solid-phase extraction. nih.gov

While a specific automated synthesis of this compound itself is not prominently detailed, these automated techniques are directly applicable to the synthesis of its precursors. uga.edu For instance, an automated platform could be programmed to assemble the trisaccharide or disaccharide building blocks used in a convergent chemical synthesis strategy. glyco-world.com By minimizing operator intervention, AGA improves reproducibility and accelerates the production of the foundational oligosaccharide structures required for the subsequent assembly into this compound and its complex analogues. nih.govglyco-world.com

Rational Design and Synthesis of this compound Derivatives and Research Probes

The study of this compound's role in complex biological systems necessitates the creation of specialized molecular tools. Rational design and advanced synthetic methodologies are employed to produce this compound derivatives and probes that allow for detailed investigation of its interactions and functions. researchgate.netscispace.com These synthetic analogues are engineered to serve specific purposes, such as elucidating binding affinities with proteins, enabling detection in biological assays, or acting as inhibitors of specific pathways. acs.orgcolab.ws

The design of these molecular probes often involves a chemoenzymatic approach, which merges the precision of enzymatic catalysis with the versatility of chemical synthesis. researchgate.netcolab.ws This strategy is particularly effective for creating complex glycoconjugates that are otherwise difficult to obtain from natural sources in sufficient purity or quantity. acs.org The chemical synthesis part allows for the assembly of the core oligosaccharide backbone and the introduction of unique functionalities or linkers, while enzymatic steps enable highly specific and stereoselective modifications, such as the addition of sialic acid residues by sialyltransferases. acs.orgresearchgate.net

A key principle in the rational design of these derivatives is the targeted modification of the this compound structure to introduce new functionalities without disrupting its essential recognition features. For instance, to study the binding affinity of this compound-containing glycosphingolipids with receptors like Siglecs, derivatives are synthesized with modifications to the lipid moiety or by adding terminal sialic acid groups. acs.orgresearchgate.net The synthesis of Disialosyl globopentaosylceramide (DSGb5), a complex tumor-associated glycosphingolipid, exemplifies this approach. Its total synthesis was achieved through a convergent chemoenzymatic method. acs.org The core Gb5 pentasaccharide-sphingosine was first assembled chemically, followed by sequential, enzyme-catalyzed additions of two different sialic acid residues. acs.orgresearchgate.net

Furthermore, research probes are designed for detection and isolation purposes. This includes the synthesis of biotinylated or fluorescently-labeled this compound analogues. researchgate.netresearchgate.net Biotinylation allows for high-affinity binding to streptavidin, facilitating applications such as affinity purification, surface immobilization on microarrays, and detection in various bioassays. nih.govgencefebio.com Fluorescent probes, created by covalently linking a fluorophore to the this compound structure, enable direct visualization and quantification in cellular imaging and Förster resonance energy transfer (FRET) studies. researchgate.netnih.gov The development of these tools is crucial for advancing the understanding of this compound's molecular interactions and its role in cellular processes. nih.gov

Detailed Research Findings

Research in this area has yielded several key synthetic achievements and biological insights. A significant breakthrough was the first total synthesis of Disialosyl globopentaosylceramide (DSGb5). acs.org This was accomplished using a convergent [2+3] chemoenzymatic strategy. The chemical synthesis portion utilized an oxazoline disaccharide donor for stereocontrolled β-anomeric linkage formation and employed 2-naphthylmethyl (Nap) ethers as protecting groups, which could be selectively removed without affecting the lipid's double bond. acs.org For the enzymatic part, researchers investigated the substrate specificity of various sialyltransferases to achieve the precise regio- and stereoselective attachment of two sialic acids, using α2,3-sialyltransferase Cst-I and α2,6-sialyltransferase ST6GalNAc5 sequentially. acs.orgresearchgate.net

Subsequent binding studies using surface plasmon resonance revealed that the synthesized DSGb5 glycolipid exhibited a higher binding affinity for the Siglec-7 receptor than its corresponding oligosaccharide alone. acs.orgresearchgate.net This finding suggests that the ceramide lipid tail is not merely a passive anchor but actively contributes to the binding event, possibly by promoting the multivalent presentation of the glycan epitope for Siglec-7 recognition. acs.org

Chemoenzymatic methods have also been developed for the large-scale synthesis of this compound (Gb5) and its derivatives like fucosyl-Gb5 (Globo H). colab.ws These methods use overexpressed glycosyltransferases, such as the microbial galactosyltransferase LgtD, combined with efficient sugar nucleotide regeneration systems. researchgate.netcolab.ws The LgtD enzyme from Haemophilus influenzae was discovered to possess a novel β1,3-galactosyltransferase activity, in addition to its known β1,3-N-acetylgalactosaminyltransferase activity, enabling the direct conversion of globotetraose (Gb4) to this compound (Gb5). researchgate.net

The table below summarizes key enzymes used in these advanced synthetic methodologies.

Table 1: Key Enzymes in the Synthesis of this compound and Its Derivatives

| Enzyme Name | Function | Application Example | Reference(s) |

|---|---|---|---|

| LgtD | β1,3-Galactosyltransferase | Synthesis of this compound (Gb5) from Globotetraose (Gb4) | researchgate.net |

| Cst-I | α2,3-Sialyltransferase | Addition of a terminal sialic acid to the Gb5 structure | acs.orgresearchgate.net |

| ST6GalNAc5 | α2,6-Sialyltransferase | Addition of an internal α2,6-linked sialic acid | acs.orgresearchgate.net |

| PmST1 M144D | α2,3-Sialyltransferase (mutant) | Mutant with decreased hydrolase activity for sialylation of poor acceptor substrates | acs.org |

The following table details examples of synthesized this compound derivatives and their applications as research probes.

Table 2: Examples of Synthesized this compound Derivatives and Probes

| Derivative/Probe | Key Structural Modification(s) | Synthetic Approach | Research Application | Reference(s) |

|---|---|---|---|---|

| Disialosyl globopentaosylceramide (DSGb5) | Addition of α2,3-linked and α2,6-linked sialic acids to a Gb5-sphingosine base | Convergent chemoenzymatic synthesis | Probing binding affinity and specificity of the Siglec-7 receptor | acs.orgresearchgate.net |

| Biotinylated this compound | Covalent attachment of a biotin (B1667282) molecule | Chemoenzymatic or chemical synthesis | Affinity-based assays, pull-down experiments, and surface immobilization | researchgate.net |

| Aminopropyl-linked Globo H and SSEA-4 | Introduction of an aminopropyl side chain to the reducing end | Chemoenzymatic synthesis | Conjugation to carrier proteins for immunological studies and vaccine development | researchgate.net |

Methodologies for Structural Elucidation and Conformational Analysis of Globopentaose

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Gb5 Characterization

NMR spectroscopy stands as a powerful, non-destructive tool for the complete structural determination of glycans like globopentaose in solution. acs.orgjst.go.jp It allows for the detailed analysis of molecular structure by probing the magnetic properties of atomic nuclei. emerypharma.comtechnologynetworks.com By examining various NMR parameters, researchers can elucidate the primary structure, including the sequence of monosaccharides, their ring forms, anomeric configurations, and the linkages between them. acs.org

Application of 1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, TOCSY, HMQC, HMBC)

The structural elucidation of this compound heavily relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. weebly.com

1D NMR: The initial steps in characterization often involve 1D ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. emerypharma.com The ¹H NMR spectrum provides information on the chemical environment of each proton, with chemical shifts, signal integrations (revealing the ratio of hydrogen atoms), and coupling constants offering initial structural clues. emerypharma.commsu.edu ¹³C NMR complements this by providing a distinct signal for each unique carbon atom in the molecule, which is particularly useful given the wide chemical shift range of carbon that minimizes signal overlap. libretexts.org

2D NMR: For complex molecules like this compound, 1D spectra can become crowded and difficult to interpret. ulethbridge.ca 2D NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. ulethbridge.caresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. emerypharma.comresearchgate.net This is crucial for tracing the connectivity of protons within each monosaccharide ring of this compound.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a single monosaccharide residue. oup.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. oup.com This allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for determining the linkages between monosaccharide units. It detects longer-range correlations (typically over two or three bonds) between protons and carbons. emerypharma.comoup.com For instance, a correlation between the anomeric proton of one sugar and a carbon atom of the adjacent sugar reveals the glycosidic linkage position. universiteitleiden.nl

Table 1: Common NMR Experiments for this compound Structural Analysis

| Experiment | Type | Information Obtained |

| ¹H NMR | 1D | Provides information on proton chemical shifts, integration (proton count), and coupling constants. emerypharma.commsu.edu |

| ¹³C NMR | 1D | Identifies unique carbon environments within the molecule. libretexts.org |

| COSY | 2D | Shows correlations between coupled protons, helping to establish proton connectivity within a monosaccharide. emerypharma.comresearchgate.net |

| TOCSY | 2D | Reveals all protons within a single spin system (monosaccharide). oup.com |

| HMQC/HSQC | 2D | Correlates protons with their directly attached carbons for carbon signal assignment. oup.com |

| HMBC | 2D | Detects long-range (2-3 bond) correlations between protons and carbons, crucial for determining glycosidic linkages. emerypharma.comoup.com |

Advanced NMR Applications in Conformational Analysis and Dynamics of this compound

Beyond primary structure, NMR is instrumental in defining the three-dimensional shape and flexibility of this compound. vulcanchem.com The conformation of a glycan is often not static but exists as an equilibrium of different shapes. copernicus.org Advanced NMR techniques, sometimes coupled with computational modeling, are used to study these conformational preferences. oup.comnih.gov

Key parameters for conformational analysis include:

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. researchgate.net The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the 3D structure and relative orientation of monosaccharide units.

J-coupling Constants: The magnitude of scalar (J) couplings between protons provides information about the dihedral angles between them, which is essential for determining the ring conformation of the individual monosaccharides. nih.gov

Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information and are particularly useful for defining the relative orientations of the different monosaccharide rings in this compound.

By analyzing these parameters, researchers can build detailed models of the preferred solution conformation of this compound and understand its dynamic behavior. copernicus.org

Developments in High-Resolution and Sensitivity-Enhanced NMR for Glycan Research

The study of glycans like this compound has greatly benefited from continuous advancements in NMR technology. acs.org The limited spectral dispersion often found in carbohydrates can make resolving individual signals challenging. acs.org

Key developments include:

Ultra-High Field Spectrometers: The availability of spectrometers with higher magnetic field strengths (e.g., >1 GHz for ¹H) significantly improves the resolution of the spectra, allowing for better separation of overlapping signals. acs.org

Cryogenically Cooled Probes (CryoProbes): These probes dramatically increase the sensitivity of the NMR experiment by reducing thermal noise in the detector coils. acs.orgnih.gov This is particularly advantageous for glycan analysis, where samples may be available only in small quantities.

Advanced Pulse Sequences: The development of new NMR experiments continues to provide more efficient ways to obtain structural and dynamic information, often reducing spectral overlap and enhancing sensitivity. acs.org

These technological strides have made it possible to analyze increasingly complex glycans and glycan-containing molecules with greater detail and precision. acs.orgrsc.org

Mass Spectrometry (MS) for this compound Structure Determination

Mass spectrometry is a cornerstone analytical technique for determining the structure of organic molecules, including complex glycans like this compound. ibchem.comcurrenta.de It provides information on the molecular weight, elemental composition, and, through fragmentation, the sequence and linkage of the constituent monosaccharides. currenta.dechemistrydocs.com Its high sensitivity allows for the analysis of very small sample quantities. currenta.de

Tandem Mass Spectrometry (MS² or MSⁿ) for Glycan Sequencing and Linkage Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful method for elucidating the primary structure of glycans. pittcon.org In an MS/MS experiment, a specific ion (the precursor ion, often the molecular ion of this compound) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). sigmaaldrich.com The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation of glycans primarily occurs at the glycosidic bonds, leading to a series of characteristic product ions. nih.gov By analyzing the mass differences between these fragment ions, the sequence of monosaccharides from the non-reducing end of the glycan can be determined. sigmaaldrich.com While CID is excellent for sequencing, determining the exact linkage position (e.g., 1-3 vs. 1-4) can be more challenging, though specific fragmentation patterns can provide clues. chemrxiv.org More advanced MSⁿ experiments can involve further stages of fragmentation to yield even more detailed structural information. sigmaaldrich.com

Utilization of LC-MS/MS and MALDI-TOF MS in this compound Profiling

For analyzing this compound in complex biological mixtures, mass spectrometry is often coupled with a separation technique like liquid chromatography (LC) or used with a specific ionization method like Matrix-Assisted Laser Desorption/Ionization (MALDI).

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This "hyphenated" technique combines the separation power of LC with the analytical capabilities of tandem mass spectrometry. currenta.de An LC system separates the components of a mixture, and as each component, such as this compound, elutes from the column, it is introduced directly into the mass spectrometer for analysis. nih.gov This approach is invaluable for identifying and quantifying this compound within complex biological samples and can distinguish it from other structurally similar glycans. hyphadiscovery.comresearchgate.net

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): In MALDI-TOF MS, the sample (this compound) is co-crystallized with a matrix compound. A laser pulse desorbs and ionizes the sample molecules, which are then accelerated into a time-of-flight (TOF) mass analyzer. lcms.cz The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. MALDI is a "soft" ionization technique that typically produces singly charged molecular ions with minimal fragmentation, making it excellent for determining the molecular weight of this compound. mdpi.com When combined with a TOF/TOF instrument, fragmentation analysis (MS/MS) can also be performed for structural confirmation. lcms.cz MALDI-MS is known for its high throughput and sensitivity, making it suitable for profiling this compound in various samples. sigmaaldrich.commdpi.com

Table 2: Mass Spectrometry Techniques for this compound Analysis

| Technique | Ionization Method | Key Application |

| Tandem MS (MS/MS) | Various (e.g., ESI, MALDI) | Glycan sequencing and linkage analysis through controlled fragmentation. sigmaaldrich.comnih.gov |

| LC-MS/MS | Electrospray Ionization (ESI) | Separation, identification, and quantification of this compound in complex mixtures. currenta.denih.gov |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Rapid molecular weight determination and profiling of this compound. lcms.czmdpi.com |

Computational Approaches and Molecular Modeling in this compound Structural Studies

Computational methods have become indispensable tools in the study of complex carbohydrates like this compound, offering insights that are often difficult to obtain through experimental techniques alone. vulcanchem.comgithub.com These approaches allow for the detailed exploration of glycan structure and dynamics. uic.edu

Prediction of Low-Energy Glycan Conformations and Dynamics

The flexibility of glycosidic linkages in this compound results in a multitude of possible three-dimensional shapes, or conformations. ucalgary.ca Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt. ucalgary.calibretexts.org Molecular dynamics (MD) simulations are a powerful computational tool used to model the movement of atoms in a molecule over time. uic.edunih.gov These simulations provide a detailed picture of the dynamic nature of this compound and help predict its preferred shapes in solution. colab.ws By understanding the accessible conformations, researchers can gain insights into how the environment influences the glycan's structure. vulcanchem.com

Simulation of Molecular Recognition Events Involving this compound

This compound's biological significance often lies in its specific interactions with proteins and other biomolecules. researchgate.netscimagojr.com Simulating these molecular recognition events provides a dynamic view of how this compound binds to its cellular partners. vulcanchem.com Computational modeling can predict the binding affinities and specific interactions that stabilize the complex, which is crucial for understanding the molecular basis of biological processes. mdpi.com These simulations can reveal how even minor structural differences in this compound or its binding partners can significantly impact recognition. vulcanchem.com

Chromatographic and Electrophoretic Methods for Gb5 Analysis

Chromatographic and electrophoretic techniques are fundamental for the separation, purification, and analysis of this compound from complex biological mixtures. nih.govuga.edu

High-Performance Liquid Chromatography (HPLC-FD, HPAEC-PAD) for Glycan Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating complex mixtures. thermofisher.com For glycans like this compound, which often lack a UV-absorbing chromophore, derivatization with a fluorescent tag (fluorescence detection, FD) is a common strategy to enhance detection sensitivity. amazonaws.com

A particularly powerful method for carbohydrate analysis is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). thermofisher.comkemolab.hr This technique allows for the separation of underivatized carbohydrates with high resolution and sensitivity. thermofisher.com HPAEC separates carbohydrates based on their charge at high pH, making it highly effective for profiling complex glycan mixtures. thermofisher.comlcms.cz

| Parameter | HPLC-FD | HPAEC-PAD |

| Principle | Separation based on partitioning between a stationary and mobile phase. Detection via fluorescence of a labeled analyte. | Separation based on anion exchange at high pH. Direct detection via electrochemical oxidation. |

| Sample Derivatization | Required to attach a fluorescent label. | Not required. |

| Sensitivity | High, dependent on the fluorescent tag. | High, in the low-picomole range. kemolab.hr |

| Selectivity | Dependent on column chemistry and mobile phase. | Highly selective for carbohydrates. kemolab.hr |

| Common Application | Analysis of released and labeled glycans. | Monosaccharide and oligosaccharide composition analysis, glycan profiling. thermofisher.comlcms.cz |

Capillary Electrophoresis (CE) in this compound and Glycan Profiling

Capillary Electrophoresis (CE) is another high-resolution separation technique that is well-suited for the analysis of charged molecules like glycans. bdn.go.thisterre.fr In CE, separation occurs in a narrow capillary under the influence of a high electric field. promega.es The migration of analytes is based on their charge-to-size ratio. bdn.go.th

CE offers advantages such as high efficiency, short analysis times, and the requirement for only small sample volumes. promega.es It has been successfully applied to the analysis of glycans, providing detailed profiles of complex mixtures and aiding in the characterization of this compound and its isomers. nih.govresearchgate.net

| Technique | Principle | Key Advantages | Application in Glycan Analysis |

| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility in a free solution. bdn.go.th | High efficiency, simplicity. | Separation of charged glycans. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on partitioning between an aqueous buffer and a pseudo-stationary micellar phase. bdn.go.th | Can separate both neutral and charged analytes. | Analysis of a broad range of glycans, including neutral ones. |

Biological Interactions and Recognition Mechanisms Involving Globopentaose

Globopentaose as a Ligand for Glycan-Binding Proteins (GBPs) and Lectins

As a distinct glycan structure, this compound is a target for specific recognition by glycan-binding proteins (GBPs) and lectins, which are proteins that bind to specific carbohydrate structures. These interactions are crucial for many physiological and pathological processes.

Molecular Basis of Specific Recognition by Endogenous Glycan-Binding Receptors (e.g., Siglec-7)

An important endogenous glycan-binding receptor that interacts with a modified form of this compound is Siglec-7 (Sialic acid-binding immunoglobulin-like lectin 7). Siglec-7 is an inhibitory receptor found on natural killer (NK) cells. It preferentially binds to disialylated globopentaosylceramide (DSGb5), a derivative of this compound. frontiersin.org This interaction has been notably studied in the context of cancer. For instance, renal cell carcinoma (RCC) cells often express high levels of DSGb5. frontiersin.org When Siglec-7 on NK cells binds to DSGb5 on these cancer cells, it triggers an inhibitory signal within the NK cell, suppressing its cytotoxic activity and thus allowing the cancer cells to evade the immune system. frontiersin.org

The molecular basis for the synthesis of the Siglec-7 ligand involves specific sialyltransferases. In chronic lymphocytic leukemia (CLL) B cells, the sialyltransferase ST6GalNAc-IV is responsible for creating the disialyl-T glycotope (Neu5Acα2–3Galβ1–3[Neu5Acα2–6]GalNAcα1–), which is recognized by Siglec-7. med-life.ca The overexpression of this ligand on CLL cells protects them from NK cell-mediated killing. med-life.ca Interestingly, while the full DSGb5 glycolipid shows strong binding to Siglec-7, the isolated glycan portion of DSGb5 exhibits low or no affinity, suggesting that the ceramide portion of the glycolipid is crucial for presenting the glycan epitope in a way that facilitates multivalent interactions and high-affinity binding to Siglec-7. researchgate.net

Interactions with Antibodies and Elucidation of Immunological Recognition Epitopes

This compound and its derivatives can be recognized by the immune system, leading to the generation of specific antibodies. The carbohydrate portion of globopentaosylceramide acts as an epitope, a specific site on an antigen to which an antibody binds. core.ac.uknih.govwikipedia.org For example, the monoclonal antibody MC631, which defines the stage-specific embryonic antigen-3 (SSEA-3), recognizes the terminal structure of this compound (R-GalNAcb-3Gala-4Gal). core.ac.uk This highlights that this compound is an immunologically relevant molecule.

The development of antibodies against globo-series glycans, including this compound (Gb5), is an active area of research, particularly for cancer immunotherapy. core.ac.uk Patent applications describe the generation of single-domain antibodies from camelids that specifically bind to Globo H, as well as its precursors Gb3, Gb4, and Gb5. google.comgoogle.com These antibodies may recognize different epitopes compared to conventional antibodies and could be used for the detection and treatment of cancers that express these glycans. google.comgoogle.com The ability to generate such specific antibodies underscores the role of this compound as a defined immunological epitope.

Role of this compound in Cell Surface Glycome Organization

The arrangement and interaction of glycans on the cell surface, known as the glycome, are critical for cellular function. This compound, as a component of this glycome, contributes to the organization of the cell membrane and its associated signaling pathways.

Association with Lipid Rafts and Membrane Microdomains in Cellular Contexts

Glycosphingolipids are known to be enriched in specialized membrane microdomains called lipid rafts. med-life.cafrontiersin.org These are dynamic, ordered platforms rich in cholesterol and sphingolipids that serve to organize cellular processes by concentrating signaling molecules. nih.govvt.edu

Research has shown that globopentaosylceramide (Gb5Cer), the lipid-containing form of this compound, is found in detergent-resistant membranes (DRMs) of Vero-B4 kidney epithelial cells, which are considered biochemical equivalents of lipid rafts. researchgate.net The study also noted the co-occurrence of Gb5Cer with established lipid raft markers like sphingomyelin (B164518) and cholesterol, suggesting its association with these microdomains. researchgate.netsigmaaldrich.com Further evidence comes from studies on HIV-1 entry into human podocytes, which is a process mediated by lipid rafts; these cells were observed to have a reduced amount of globopentaosylceramide, hinting at its potential role within these domains. dntb.gov.ua The localization of this compound within lipid rafts would place it in an ideal position to participate in the assembly of signaling complexes and influence receptor trafficking and signal transduction. nih.gov

Mechanisms of this compound-Mediated Cell-Cell and Cell-Matrix Interactions

Cell-cell and cell-matrix interactions are fundamental for tissue organization and integrity, and are often mediated by cell adhesion molecules (CAMs) and interactions with the extracellular matrix (ECM). gcwk.ac.inwikipedia.orgbiologyonline.comslideshare.net Glycans on the cell surface, as part of the glycocalyx, play a crucial role in these processes. vt.edu

While direct experimental evidence specifically detailing the role of this compound in mediating cell-cell and cell-matrix adhesion is limited, its presence on the cell surface as a glycosphingolipid and its association with lipid rafts suggest a potential role. google.comresearchgate.netgoogle.com Lipid rafts function as platforms for the clustering of adhesion molecules and receptors, thereby facilitating signaling. med-life.ca The interaction of this compound with proteins on adjacent cells or with components of the ECM could modulate cell adhesion, migration, and signaling. colab.wscreative-diagnostics.comnih.gov For example, globo-series glycans are known to be involved in cellular processes like adhesion and differentiation. google.com The aberrant expression of such glycosphingolipids in tumor cells can alter their adhesive properties. google.com

This compound in Host-Microbe and Pathogen Interactions

The most well-documented interaction is with toxins produced by certain strains of Escherichia coli. While Shiga toxin (Stx) and its variants primarily bind to globotriaosylceramide (Gb3) and globotetraosylceramide (Gb4), the Stx2e subtype has been shown to specifically recognize globopentaosylceramide (Gb5Cer) in addition to Gb3 and Gb4. frontiersin.orgresearchgate.netresearchgate.netwikipedia.orgplos.orgnih.gov This binding is a critical first step for the toxin to enter the host cell and exert its cytotoxic effects. researchgate.net

Furthermore, the heat-labile enterotoxin (LTBh), another virulence factor from E. coli, has been shown to bind effectively to this compound (Gb5). biorxiv.org These interactions highlight the importance of this compound in the pathogenesis of certain bacterial infections, serving as a molecular handle for pathogens to engage with host cells. There is also emerging research exploring the binding of viral particles to this compound, suggesting its potential role in viral entry as well. researchgate.netuga.edubiorxiv.orgfrontiersin.org

Table of Research Findings on this compound Interactions

Table of Compound Names

Glycan-Mediated Adherence and Recognition by Microbial Pathogens

The initial step in many microbial infections involves the pathogen adhering to host cells, a process frequently mediated by the specific recognition of glycans on the host cell surface. oregonstate.educationlumenlearning.com Pathogens have evolved a variety of surface molecules, known as adhesins, that bind to specific carbohydrate structures, facilitating colonization and subsequent infection. oregonstate.educationwikipedia.org These adhesins can be proteinaceous or polysaccharide in nature and are often located on bacterial appendages such as fimbriae or pili, or as part of the cell surface itself. lumenlearning.comwikipedia.orgnih.gov The specificity of these glycan-adhesin interactions often determines the tissue or host tropism of a pathogen. wikipedia.org

The study of these interactions has been greatly advanced by technologies such as glycan microarrays, which allow for the high-throughput screening of glycan-binding proteins against a large library of defined carbohydrate structures. biorxiv.orgresearchgate.net Through such methods, specific host cell receptors for various microbial toxins and adhesins have been identified.

A notable example involving this compound is its recognition by the heat-labile enterotoxin (LTBh), a virulence factor produced by human enterotoxigenic Escherichia coli (ETEC). Studies utilizing glycan microarrays have demonstrated that LTBh binds effectively to this compound (Gb5). biorxiv.orgresearchgate.net This interaction is a key molecular event in the pathogenicity of ETEC, highlighting the role of this compound as a host cell surface receptor for this bacterial toxin. The recognition and binding to this compound is a critical step that precedes toxin internalization and the subsequent disruption of host cell function.

Table 1: Examples of Microbial Protein-Glycan Interactions

| Microbial Protein/Toxin | Originating Pathogen | Recognized Glycan(s) |

|---|---|---|

| Heat-labile enterotoxin (LTBh) | Escherichia coli | This compound (Gb5) , Globo-A, Globo-B biorxiv.orgresearchgate.net |

| FimH Adhesin | Escherichia coli | D-mannose wikipedia.org |

| Invasin | Yersinia pseudotuberculosis | Beta-1 integrins lumenlearning.com |

| Shiga toxin | Enterohemorrhagic E. coli (EHEC) | Globotriaosylceramide (Gb3) |

Theoretical and Computational Modeling of this compound Biological Interactions

Theoretical and computational modeling have become indispensable tools for dissecting the complexities of biological systems. duke.eduunl.edu For intricate molecules like this compound, these approaches provide powerful means to understand its conformational dynamics, interactions with proteins, and its role in larger biological networks. frontiersin.org By creating quantitative and testable hypotheses, computational modeling complements experimental research, offering insights into the mechanisms that drive complex biological functions at a molecular level. duke.edu

Development of Mathematical Models for Glycan-Mediated Biological Processes

Mathematical modeling provides a powerful framework for understanding the complex and dynamic nature of glycan biosynthesis and its role in cellular processes. ntu.edu.sg These models can simulate the intricate reaction networks within the Golgi apparatus, where glycosylation occurs, to predict how the activities of various glycosyltransferases and glycosidases determine the final profile of glycans on a cell's surface. nih.govnih.gov

One of the foundational mathematical models in this area, known as the KB2005 model, was developed to simulate mammalian N-linked glycosylation. nih.gov This model incorporated a vast network of over 22,000 potential reactions catalyzed by 11 different enzymes, capable of producing thousands of distinct N-glycan structures. nih.gov The model operates on Michaelis-Menten kinetics and compartmentalizes the reactions to represent the different cisternae of the Golgi. nih.gov Such frameworks have been expanded to directly analyze experimental data, such as mass spectra, to infer the underlying enzyme activities that give rise to a specific glycan profile in normal versus diseased cells. nih.gov

These modeling approaches are directly relevant to understanding the expression of this compound. The synthesis of this compound depends on the sequential action of specific glycosyltransferases. oup.com A mathematical model could be tailored to this specific pathway, incorporating the kinetics of the enzymes involved to predict how cellular conditions might alter the surface expression of this compound, thereby affecting its availability for biological interactions, such as pathogen binding. nih.gov

Advanced Simulation Techniques for Molecular Recognition Events

To understand the specific, non-covalent interactions between this compound and its binding partners, researchers employ advanced molecular simulation techniques. nih.gov These methods provide an atomistic view of molecular recognition events, revealing the dynamics and thermodynamics that govern binding specificity and affinity. dovepress.com

Molecular Dynamics (MD) simulation is a cornerstone technique, which computes the movements of atoms in a molecular system over time. dovepress.comnumberanalytics.com However, biological recognition events like ligand binding can occur on timescales longer than those accessible by conventional MD. To overcome this, enhanced sampling methods have been developed. dovepress.comnumberanalytics.com These techniques accelerate the exploration of a system's conformational space, allowing for the simulation of rare events like binding and unbinding. dovepress.comnumberanalytics.com

Recent developments in enhanced sampling, such as Gaussian accelerated Molecular Dynamics (GaMD) , and its specialized variants for ligands (LiGaMD ) and peptides (Pep-GaMD ), have enabled the simulation of spontaneous biomolecular binding. dovepress.com These methods allow for the calculation of key thermodynamic and kinetic parameters, providing a deeper understanding of the binding mechanism. dovepress.com For instance, a simulation could be used to model the interaction between this compound and a bacterial toxin, identifying the critical amino acid and carbohydrate residues involved in the complex, the role of water molecules, and the free-energy landscape of the binding process. oup.comnih.gov The study of the binding between a related compound, disialosyl globopentaosylceramide (DSGb5), and the immune receptor Siglec-7 highlights a system where such computational approaches could powerfully complement experimental binding affinity data. acs.org

Table 2: Advanced Simulation Techniques for Studying Molecular Recognition

| Technique | Description | Application in Glycan Recognition |

|---|---|---|

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Provides dynamic, atomistic-level detail of glycan-protein complexes. numberanalytics.com |

| Enhanced Sampling MD | A class of methods to overcome timescale limitations of conventional MD. | Enables simulation of binding/unbinding events, and large conformational changes. dovepress.comnumberanalytics.com |

| Gaussian aMD (GaMD) | An unconstrained enhanced sampling method that adds a harmonic boost potential. | Simulates spontaneous binding and calculates binding thermodynamics and kinetics. dovepress.com |

| Metadynamics | Uses a history-dependent bias to discourage revisiting previously explored conformations. | Maps free energy landscapes of glycan-protein interactions. numberanalytics.com |

| Replica Exchange MD (REMD) | Simulates multiple replicas of the system at different temperatures to enhance sampling. | Efficiently explores the conformational space of flexible glycans and their complexes. numberanalytics.com |

| Umbrella Sampling | Uses a biasing potential to sample specific regions of a reaction coordinate. | Calculates the potential of mean force (free energy profile) along a binding or dissociation pathway. numberanalytics.com |

Research Applications and Methodological Advancements in Globopentaose Studies

Glycomics and Glycoproteomics Approaches to Comprehensive Gb5 Characterization

The comprehensive characterization of globopentaose, both as a free glycan and as part of a glycoconjugate, relies heavily on the fields of glycomics and glycoproteomics. These disciplines employ a suite of sophisticated analytical techniques to determine the structure, quantity, and presentation of glycans like Gb5 in complex biological samples.

Detailed structural elucidation of Gb5 is often achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. core.ac.ukresearchgate.net Mass spectrometry provides information on the molecular weight and composition of the glycan. Tandem MS (MS/MS) experiments can reveal the sequence of monosaccharide units through characteristic fragmentation patterns. uu.nl For instance, electrospray ionization mass spectrometry (ESI-MS) has been instrumental in confirming the identity of enzymatically synthesized this compound. core.ac.uk

NMR spectroscopy, including both 1H and 13C NMR, provides detailed information about the stereochemistry and linkages between the monosaccharide units. core.ac.ukresearchgate.net Specific signals in the NMR spectrum can confirm the anomeric configuration (α or β) and the position of the glycosidic linkages, which are critical for defining the unique structure of Gb5. core.ac.uk

Glycoproteomics extends these analyses to identify proteins that are modified with Gb5 and to characterize the specific sites of glycosylation. nih.govnih.gov This typically involves the enzymatic release of glycans from the protein backbone, followed by their analysis, or the analysis of intact glycopeptides. nih.gov Techniques such as hydrophilic interaction liquid chromatography (HILIC) are often used to enrich glycopeptides from complex protein digests before MS analysis. creative-proteomics.commdpi.com While global glycoproteomic studies provide a broad overview of glycosylation, targeted approaches are often necessary to specifically investigate proteins carrying the Gb5 structure. nih.gov

Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Information Provided | Specific Application to this compound |

| Mass Spectrometry (MS) | Molecular weight, monosaccharide composition, and sequence. | Confirmation of Gb5 identity and analysis of its fragments. core.ac.ukuu.nl |

| Tandem MS (MS/MS) | Detailed fragmentation patterns for sequencing. | Elucidation of the monosaccharide sequence within Gb5. uu.nl |

| NMR Spectroscopy | Anomeric configuration (α/β) and linkage positions. | Definitive structural confirmation of the Galβ(1-3)GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc sequence. core.ac.ukresearchgate.net |

| Glycoproteomics | Identification of glycosylated proteins and sites of modification. | Characterizing proteins that present Gb5 on the cell surface. nih.govcreative-proteomics.com |

Development and Application of Glycan Array Technologies for this compound Binding Studies

Glycan array technology has revolutionized the study of carbohydrate-binding proteins by enabling the high-throughput analysis of their binding specificities. biorxiv.org These arrays consist of a collection of glycans immobilized on a solid surface, which can then be probed with fluorescently labeled proteins, antibodies, or even whole cells to identify binding partners. google.comfrontiersin.orgbeilstein-institut.de

This compound and its analogues have been incorporated into glycan arrays to investigate their recognition by various biological molecules. biorxiv.orggoogle.com For example, such arrays have been used to screen for antibodies that specifically bind to globo-series glycans, which are often overexpressed on cancer cells. google.com This is crucial for the development of diagnostic tools and targeted therapies. By comparing the binding of an antibody to Gb5 and other related glycans on the array, a detailed picture of its binding epitope can be obtained. google.com

The presentation of the glycan on the array surface is a critical factor that can influence binding. biorxiv.org Different strategies for immobilization, such as covalent attachment or the use of lipid tags to create neoglycolipids, are employed to mimic the natural presentation of glycans on cell membranes. biorxiv.org Recent studies have focused on developing novel linkers and immobilization techniques to improve the reliability and biological relevance of glycan array data. biorxiv.org Surface plasmon resonance (SPR) is another powerful technique used in conjunction with glycan-binding studies to provide quantitative data on binding affinities and kinetics, complementing the high-throughput nature of glycan arrays. acs.org

Advancements in High-Throughput Screening and Automation for Glycan Research

The complexity of glycan synthesis and analysis has driven the development of high-throughput screening (HTS) and automation technologies. bmglabtech.comwikipedia.org HTS allows for the rapid testing of large libraries of compounds to identify molecules that can, for example, bind to Gb5 or inhibit the enzymes involved in its biosynthesis. bmglabtech.com These assays are often performed in microtiter plates and utilize fluorescence or luminescence-based readouts to detect binding events or enzymatic activity. nih.gov

Automation is increasingly being applied to the chemical and enzymatic synthesis of glycans, including complex structures like this compound. raco.catchemrxiv.org Automated glycan assembly (AGA) on solid supports, analogous to peptide and oligonucleotide synthesis, has made it possible to produce pure, structurally defined glycans more efficiently. raco.catnih.gov This technology is crucial for generating the glycan probes needed for arrays and other binding studies. Microwave-assisted AGA further accelerates the synthesis process. chemrxiv.org Chemoenzymatic methods, which combine chemical synthesis with the use of specific glycosyltransferases, also benefit from automation, particularly in the screening and optimization of reaction conditions. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Glycobiology Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for tackling the complexity of the glycome. nih.govnih.gov In the context of this compound research, AI can be applied in several ways. ML algorithms are being developed to predict the structures of glycans from mass spectrometry data, which could significantly speed up the characterization of Gb5 and its derivatives in complex samples. nih.govgithub.com For instance, deep learning models can be trained on large datasets of annotated glycan spectra to recognize the patterns associated with specific structures. nih.gov

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Potential Impact on this compound Research |

| Structural Annotation | Faster and more accurate identification of Gb5 from MS/MS data. nih.gov |

| Glycan Array Data Analysis | Identification of novel Gb5-binding proteins and detailed epitope mapping. nih.gov |

| Function Prediction | Predicting the biological roles of Gb5 based on its expression patterns in different cell types and disease states. openreview.net |

| Pathway Modeling | Simulating the effects of genetic or chemical perturbations on the Gb5 biosynthetic pathway. |

Genetic and Metabolic Engineering Strategies for this compound Pathway Manipulation

Understanding and manipulating the biosynthesis of this compound is a key area of research, with significant implications for studying its function and for producing it on a larger scale. This is achieved through genetic and metabolic engineering of the cellular pathways responsible for its synthesis. nih.govfrontiersin.org

The biosynthesis of Gb5 is part of the globo-series glycosphingolipid pathway. mdpi.come-dmj.org A critical step is the conversion of globotetraose (B1165421) (Gb4) to Gb5, a reaction catalyzed by the enzyme β1,3-galactosyltransferase V (β3GalT5). pnas.org The expression of this enzyme is a key determinant of the levels of Gb5 and its downstream derivatives. pnas.org

Genetic engineering strategies to study this pathway often involve the knockdown or overexpression of the genes encoding the relevant glycosyltransferases. pnas.org For example, knocking down the β3GalT5 gene in cancer cells has been shown to disrupt the formation of Gb5-containing signaling complexes and induce apoptosis. pnas.org Conversely, overexpressing key glycosyltransferases in host organisms like E. coli is a common strategy for the large-scale chemoenzymatic synthesis of Gb5 and related glycans. nih.govacs.org This approach often involves not only the transferase itself but also the enzymes required for the synthesis and regeneration of the necessary sugar nucleotide donors, such as UDP-Gal. nih.gov

Metabolic engineering aims to optimize the cellular production of a desired compound by modifying multiple genes and regulatory networks. frontiersin.org In the context of Gb5, this could involve up-regulating the expression of the entire biosynthetic pathway while down-regulating competing pathways to channel metabolic flux towards the production of this compound. pnas.org These strategies are crucial for developing cost-effective methods for producing sufficient quantities of pure Gb5 for research and potential therapeutic applications. nih.govscispace.com

Future Directions and Emerging Research Avenues for Globopentaose

Exploration of Undiscovered Biological Functions and Signaling Pathways Involving Globopentaose

This compound (Gb5), a key member of the globo-series glycosphingolipids (GSLs), is increasingly recognized for its role in significant biological events, particularly in oncology. Found on the cell surface, its expression is linked to tumor progression and metastasis. nih.govnih.gov Future research is poised to unravel the full spectrum of its functions and the intricate signaling networks it modulates.

A pivotal discovery has been the formation of a complex involving globo-series GSLs (including Gb5, also known as Stage-Specific Embryonic Antigen-3 or SSEA-3), caveolin-1 (B1176169) (CAV1), and focal adhesion kinase (FAK) within membrane lipid rafts. nih.gov This complex further engages with AKT and receptor-interacting protein kinase (RIP), implicating Gb5 in cell survival and apoptosis pathways. nih.gov Studies have shown that disrupting the synthesis of Gb5 by knocking down the enzyme β1,3-galactosyltransferase V (β3GalT5) leads to the disassembly of this complex. nih.gov This dissociation allows RIP to interact with the Fas death domain (FADD), subsequently triggering apoptosis through the Fas-dependent pathway. nih.gov This finding opens a significant avenue for exploring Gb5's role as a critical regulator of the cellular life-and-death switch in cancer cells.

Beyond its role in cancer, the broader biological functions of Gb5 remain largely uncharted. The enzymes responsible for modifying glycans like Gb5 are diverse, and analysis of genes located near those that code for glycan-degrading enzymes suggests potential involvement in processes such as lipoprotein regulation, the formation of the capsular membrane, and O-antigen synthesis. nih.gov Investigating these potential functions could reveal novel roles for Gb5 in cellular metabolism, structural integrity, and host-pathogen interactions. Future studies will likely focus on identifying new Gb5-binding proteins and elucidating how these interactions translate into specific cellular responses in both healthy and diseased states.

Development of Novel Analytical Probes and Advanced Detection Methods for Gb5

The structural complexity and low abundance of this compound (Gb5) necessitate the development of highly sensitive and specific analytical tools. Progress in this area is critical for both fundamental research into its biological roles and its potential use as a biomarker.

Recent advancements in mass spectrometry (MS) have revolutionized the analysis of GSLs like Gb5. creative-proteomics.com Techniques such as high-performance liquid chromatography-electrospray ionization-quadrupole ion trap-time of flight-mass spectrometry (HPLC-ESI-QIT-TOF-MS) and multi-stage tandem mass spectrometry (MSn) are powerful tools for handling the structural heterogeneity of GSLs. creative-proteomics.com For the detailed analysis of intact molecules, liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a primary method. creative-proteomics.comacs.org The separation of these complex lipids is often achieved using hydrophilic interaction liquid chromatography (HILIC), which is effective for polar compounds like glycans. rsc.orgnih.gov

The development of novel probes is another key research frontier. Multifunctional glycan probes, for instance, tagged with a tri-functional Fmoc-amino-azido (FAA) linker, offer significant versatility. researchgate.netbiorxiv.org These probes can be used to generate neoglycolipids for noncovalent array platforms or can be rendered fluorescent through 'click' chemistry for probing interactions on the surface of living cells. researchgate.netbiorxiv.org Furthermore, the generation of single domain antibodies (sdAbs) that specifically recognize and bind to Gb5 is a promising strategy for creating highly specific tools for detection, diagnostics, and potentially therapeutic applications. google.com

| Method Category | Specific Technique | Application for Gb5 Analysis | Reference(s) |

| Mass Spectrometry-Based | LC-ESI-MS/MS | Quantitative and structural analysis of intact Gb5 from biological samples. | creative-proteomics.comacs.org |

| HILIC-ESI-MS/MS | Separation and in-depth profiling of GSL subclasses, including Gb5, from complex mixtures like human plasma. | nih.gov | |

| sMRM on QTRAP systems | Targeted, multiplexed quantification of various GSLs, including the Gb5 precursor Gb4, in a single run. | sciex.com | |

| Chromatography | Thin-Layer Chromatography (TLC) | Qualitative detection and separation of GSLs; can be combined with overlay assays to identify binding partners. | nih.gov |

| Probe-Based Detection | Fluorescent Glycan Probes | Visualization and detection of Gb5 binding interactions at the cell surface. | researchgate.netbiorxiv.org |

| Glycan Arrays | High-throughput screening of Gb5 interactions with a wide range of glycan-binding proteins. | biorxiv.org | |

| Single Domain Antibodies (sdAbs) | Highly specific detection of Gb5 for diagnostic and research applications. | google.com |

Application of Advanced Computational Modeling for Deeper Mechanistic Insights into this compound Biology

Computational modeling has emerged as an indispensable tool for dissecting complex biological systems, and its application to glycobiology is set to provide profound insights into the function of this compound (Gb5). news-medical.netuwaterloo.ca These in silico approaches allow researchers to simulate and predict the behavior of Gb5 at a molecular level, complementing experimental data and guiding new hypotheses. mdpi.com

Molecular dynamics (MD) simulations are particularly well-suited for studying the dynamic nature of Gb5 within the cell membrane. mdpi.comrug.nl These simulations can model the conformational landscape of the Gb5 glycan and its interactions with surrounding lipids and membrane-embedded proteins. For instance, MD can be used to investigate the specific interactions between Gb5 and key signaling partners like FAK and caveolin-1 within lipid rafts, providing a dynamic, atom-level view of the signaling complex assembly mentioned previously. nih.govmdpi.com Such models can help identify the critical residues and structural motifs involved in these interactions, which can then be validated through site-directed mutagenesis experiments.

Furthermore, computational models can bridge multiple scales of biological organization, from the molecular to the cellular level. uwaterloo.cautexas.edu By integrating data on Gb5's molecular interactions, researchers can build larger-scale models to simulate how changes in Gb5 expression or structure affect cellular processes like cell adhesion, migration, and signaling pathway activation. news-medical.net This multiscale modeling approach can help elucidate how the molecular properties of Gb5 contribute to the complex cellular behaviors observed in cancer progression, offering a more holistic understanding of its biological significance. uwaterloo.ca

Evolutionary Glycobiology of this compound and Related Glycans Across Species

The study of how glycans have evolved across different species offers a unique window into their fundamental biological roles. biorxiv.orgnih.gov The evolutionary history of this compound (Gb5) and its related globo-series glycans is intrinsically linked to the evolution of the enzymes that synthesize them, known as glycosyltransferases (GTs). nih.gov

The biosynthesis of complex glycans is a sequential process carried out by multiple GTs. nih.gov The presence, absence, or modification of these enzymes in different lineages dictates the glycan structures a species can produce. Phylogenetic profiling of GTs has shown that their evolutionary trees often mirror the phylogeny of life, with certain GTs being specific to particular lineages, such as deuterostomes or metazoans. nih.gov The enzyme responsible for the synthesis of Gb5 from its precursor, Globotetraose (B1165421) (Gb4), is β1,3-galactosyltransferase 5 (β3GalT5). nih.govacs.org Analyzing the distribution and sequence evolution of the β3GalT5 gene and other GTs in the globo-series pathway across a wide range of species can reveal when this specific glycan structure appeared and how its function may have diverged. researchgate.net

This evolutionary perspective is crucial for understanding the functions of glycans. nih.gov For example, the phenomenon of molecular mimicry, where pathogens or commensal organisms evolve to display glycan structures similar to their hosts to evade the immune system, highlights the powerful selective pressures acting on glycan expression. biorxiv.org Investigating whether microbial species mimic Gb5 or other globo-series structures could uncover roles in host-pathogen interactions and immunity. The remarkable conservation of some glycan structures across vast evolutionary distances underscores their importance in fundamental biological processes, while the diversity of other glycans points to their roles in species-specific adaptations. nih.govnih.gov

Strategies for Large-Scale, Cost-Effective Production of this compound for Research and Development

The availability of pure, well-characterized this compound (Gb5) in significant quantities is a major bottleneck for advancing research and potential therapeutic applications. Consequently, developing efficient and scalable synthesis strategies is a high priority in glycochemistry.

Chemoenzymatic synthesis has become a leading strategy for producing complex glycans like Gb5. nih.govglycodepot.com This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, using overexpressed glycosyltransferases to build the glycan structure step-by-step. nih.govresearchgate.net A critical step in the synthesis of many globo-series glycans is the conversion of Globotetraose (Gb4) to Gb5. nih.gov

Initial methods often relied on the microbial enzyme LgtD from Haemophilus influenzae. nih.govresearchgate.net However, this enzyme exhibits relatively slow kinetics and lower yield for the required galactosylation step, making large-scale production inefficient. nih.govacs.orgresearchgate.net A significant breakthrough has been the adoption of the human enzyme, β3GalT5, which naturally catalyzes this conversion in cancer cells. nih.govacs.org Expressing a soluble form of human β3GalT5 in systems like insect cells has proven to be much more efficient than using the microbial LgtD. acs.org

To further enhance production, researchers have employed protein engineering. Through site-directed mutagenesis, variants of β3GalT5 with improved catalytic efficiency have been created. acs.org For example, the S66A mutant of β3GalT5 was identified as having significantly increased activity. acs.org These optimized enzymatic methods, often coupled with sugar nucleotide regeneration systems to reduce the cost of donor substrates, now allow for the production of Gb5 and related glycans on a multigram scale, which is sufficient for preclinical and clinical development of glycan-based vaccines and therapeutics. nih.govacs.org

| Synthesis Strategy | Key Enzyme | Typical System | Efficiency/Yield | Key Advantages | Key Limitations | Reference(s) |

| Microbial Chemoenzymatic | LgtD (H. influenzae) | E. coli expression | ~43-74% conversion (Gb4 to Gb5) | Readily expressed in bacterial systems. | Inefficient/slow reaction for Gb5 synthesis; bifunctional activity can be complex to control. | nih.govacs.orgresearchgate.net |

| Humanized Chemoenzymatic | Wild-Type β3GalT5 (human) | Insect or HEK293 cell expression | More efficient than LgtD | Higher catalytic efficiency for the specific Gb4 to Gb5 conversion. | Requires more complex eukaryotic expression systems; enzyme is a glycoprotein (B1211001). | nih.govacs.org |

| Engineered Chemoenzymatic | Mutated β3GalT5 (e.g., S66A) | Insect cell expression | Significantly increased catalytic activity over wild-type. | Optimized for high-yield, large-scale production. | Requires protein engineering and screening efforts. | acs.org |

Q & A

Q. What enzymatic methods are commonly used for synthesizing globopentaose, and how are reaction conditions optimized?

this compound synthesis typically employs glycosyltransferases, such as the β1,3-galactosyltransferase activity of Haemophilus influenzae LgtD . Optimization involves adjusting pH (6.5–7.5), temperature (30–37°C), and substrate molar ratios (e.g., lactose: acceptor = 2:1). Kinetic studies using HPLC or mass spectrometry (MS) monitor reaction progress, while enzyme immobilization or directed evolution can enhance stability and yield .

Q. Which analytical techniques are critical for validating this compound structure and purity?

Nuclear Magnetic Resonance (NMR) (e.g., 1D , , and 2D COSY/TOCSY) confirms glycosidic linkages and anomeric configurations. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) assesses purity .

Q. How can researchers address low yields in enzymatic synthesis of this compound?

Strategies include:

- Screening mutant libraries of glycosyltransferases for improved catalytic efficiency.

- Using nucleotide sugar recycling systems (e.g., ATP regeneration) to reduce substrate inhibition.

- Employing fed-batch reactors to maintain optimal substrate concentrations .

Advanced Research Questions

Q. What mechanisms explain contradictory structural data for this compound across studies?

Discrepancies may arise from:

- Isomerization during synthesis : Epimerization of galactose residues under alkaline conditions.

- Analytical limitations : Low-resolution NMR or incomplete NOE correlations. Mitigation involves cross-validating results with orthogonal techniques (e.g., combining MS/MS fragmentation with enzymatic digestion) and referencing standardized databases like GlyTouCan .

Q. How can computational modeling enhance the design of glycosyltransferases for this compound production?

Molecular dynamics (MD) simulations predict enzyme-substrate binding affinities, while quantum mechanics/molecular mechanics (QM/MM) models identify catalytic residues. For example, docking studies of LgtD with UDP-GalNAc revealed key hydrogen bonds at the active site, guiding site-directed mutagenesis .

Q. What experimental frameworks resolve conflicting functional hypotheses about this compound in host-pathogen interactions?

- Competitive binding assays : Compare this compound’s affinity for pathogens (e.g., Streptococcus suis) vs. host receptors.

- Gene knockout models : Assess pathogen adhesion in in vitro assays using this compound-deficient mutants.

- Transcriptomic profiling : Identify downstream signaling pathways modulated by this compound .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s role in immune modulation?

- In vitro : Use dendritic cell cultures treated with synthetic this compound and measure cytokine release (e.g., IL-10, TNF-α) via ELISA.

- In vivo : Employ murine models with bacterial challenges, comparing wild-type and this compound-fed cohorts for survival rates and histopathology .

Q. What statistical approaches are suitable for analyzing glycomics data in this compound studies?

- Multivariate analysis : Principal Component Analysis (PCA) to cluster NMR/MS datasets.

- Machine learning : Random Forest classifiers to predict glycan-protein interactions.

- Error correction : Bootstrap resampling to address small sample sizes in glycan microarray data .

Tables of Key Research Findings

| Synthesis Method | Enzyme Used | Yield (%) | Key Reference |

|---|---|---|---|

| Enzymatic catalysis | H. influenzae LgtD | 62 | Randriantsoa et al. 2007 |

| Chemoenzymatic | Engineered β3-GalT | 48 | Priem et al. 2002 |

| Analytical Technique | Purpose | Limitations |

|---|---|---|

| HPAEC-PAD | Purity assessment | Low sensitivity for trace isomers |